molecular formula C80H44Br8O20Zr B12695855 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt CAS No. 97862-03-8

2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt

Cat. No.: B12695855
CAS No.: 97862-03-8
M. Wt: 2055.6 g/mol
InChI Key: YJJKWGHKLPSSAI-UHFFFAOYSA-J
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Description

2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt typically involves the bromination of 3,6-dihydroxyxanthene followed by the introduction of a benzoic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the bromination of xanthene derivatives, followed by the addition of benzoic acid and zirconium salts under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt involves its interaction with molecular targets through various pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt stands out due to its unique combination of bromine atoms and zirconium salt, which enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

97862-03-8

Molecular Formula

C80H44Br8O20Zr

Molecular Weight

2055.6 g/mol

IUPAC Name

2-(4,5-dibromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+)

InChI

InChI=1S/4C20H12Br2O5.Zr/c4*21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;/h4*1-8,15,23-24H,(H,25,26);/q;;;;+4/p-4

InChI Key

YJJKWGHKLPSSAI-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].[Zr+4]

Origin of Product

United States

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